[2-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride
Description
Table 1: Comparative Analysis of Pyridinylethylaniline Derivatives
Properties
IUPAC Name |
2-(2-pyridin-3-ylethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c14-13-6-2-1-5-12(13)8-7-11-4-3-9-15-10-11;;/h1-6,9-10H,7-8,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHFAEXHOCIGJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CN=CC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
A widely employed method involves reductive amination between 2-phenylacetaldehyde derivatives and 3-aminopyridine or its analogs. This method is preferred due to its mild conditions and good selectivity.
- Step 1: Reaction of 2-(2-bromoethyl)aniline or 2-phenylacetaldehyde with 3-aminopyridine to form an imine intermediate.
- Step 2: Reduction of the imine to the corresponding secondary amine using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) under mildly acidic or neutral conditions.
- Step 3: Treatment of the free base amine with hydrochloric acid to form the dihydrochloride salt.
This process is typically conducted in alcoholic solvents (methanol or ethanol) or dichloromethane under controlled temperature (room temperature to 40°C) to avoid side reactions.
Nucleophilic Substitution Route
An alternative approach is the nucleophilic substitution of 2-(2-chloroethyl)aniline with 3-pyridinyl nucleophiles.
- Step 1: Preparation of 2-(2-chloroethyl)aniline via chlorination of 2-phenylethylamine derivatives.
- Step 2: Reaction with 3-aminopyridine or pyridin-3-ylmethanamine under basic conditions (e.g., sodium hydroxide) in an organic solvent like dichloromethane.
- Step 3: Isolation and purification of the product followed by conversion to the dihydrochloride salt with hydrochloric acid.
This method is scalable and commonly used in industrial settings for producing related dihydrochloride salts.
Salt Formation
Formation of the dihydrochloride salt is carried out by treating the free amine with excess hydrochloric acid, usually in an organic solvent or aqueous medium. This step improves:
- Solubility in polar solvents.
- Stability against oxidation and moisture.
- Crystallinity for easier purification and handling.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 2-Phenylacetaldehyde, 3-aminopyridine, NaBH3CN, DABCO | Room temp, methanol or DCM | Mild, selective, high yield | Requires careful control of pH and reducing agent |
| Nucleophilic Substitution | 2-(2-Chloroethyl)aniline, 3-aminopyridine, NaOH | Room temp, dichloromethane | Scalable, straightforward | Possible side reactions, longer reaction times |
| Salt Formation | Free base amine, HCl | Ambient temp, aqueous or organic solvent | Enhances solubility and stability | Requires careful stoichiometry to avoid excess acid |
Detailed Research Findings
Reaction Medium: Alcoholic solvents favor reductive amination by stabilizing intermediates and facilitating reduction. Dichloromethane is preferred for nucleophilic substitution due to its inertness and ease of phase separation.
Temperature Control: Maintaining temperatures below 40°C prevents decomposition and side reactions. Some protocols recommend keeping below 15°C during base addition to control exothermicity.
Catalysts and Additives: Use of tertiary amines such as DABCO improves reaction efficiency by buffering pH and enhancing nucleophilicity. Iron sulfate addition suppresses unwanted secondary reactions involving cyanide ions.
Purification: Post-reaction mixtures are often washed with water and organic solvents, followed by silica gel filtration or crystallization to obtain pure dihydrochloride salt.
Characterization: Multi-nuclear NMR (¹H and ¹³C), mass spectrometry, and elemental analysis confirm structure and purity. X-ray crystallography elucidates salt crystal packing and chloride coordination.
Chemical Reactions Analysis
Types of Reactions: [2-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the pyridine ring or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound serves as a potential pharmacological agent due to its ability to interact with various biological targets. Research indicates that derivatives of pyridine and amine compounds often exhibit significant biological activity, making them valuable in drug development.
- Anticancer Activity: Compounds similar to [2-(2-Pyridin-3-ylethyl)phenyl]amine have been studied for their inhibitory effects on kinases involved in cancer progression, such as c-KIT. Inhibitors targeting c-KIT are particularly relevant for treating gastrointestinal stromal tumors (GISTs) and other malignancies where this receptor is mutated .
Proteomics Research
The compound is utilized in proteomics for its role in studying protein interactions and functions. Its ability to bind to specific proteins allows researchers to explore signaling pathways and cellular mechanisms.
- Biochemical Assays: The dihydrochloride salt form enhances solubility and stability, making it suitable for various biochemical assays aimed at understanding protein dynamics and interactions .
Case Study 1: Anticancer Compound Development
A study focused on the synthesis of pyrimidine derivatives demonstrated the efficacy of compounds similar to [2-(2-Pyridin-3-ylethyl)phenyl]amine as inhibitors of the c-KIT kinase. The research highlighted that these compounds could significantly reduce tumor cell proliferation in vitro, showcasing their potential as anticancer agents .
Case Study 2: Proteomics Application
In a proteomics study, [2-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride was employed to investigate protein interactions within cancer cells. The results indicated that the compound could effectively disrupt specific protein-protein interactions, providing insights into the molecular mechanisms underlying cancer progression .
Comparative Analysis Table
Mechanism of Action
The mechanism of action of [2-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Features
The table below highlights key structural differences and properties of [2-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride and analogous compounds:
| Compound Name (CAS No. if available) | Structural Features | Molecular Weight | Key Properties/Applications | Reference |
|---|---|---|---|---|
| [2-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride | Phenyl-ethyl-pyridine linkage; dihydrochloride salt | ~291.21* | Enhanced solubility; potential receptor ligand | |
| 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride (N/A) | Cyclopropane ring fused to pyridine; dihydrochloride | ~209.09* | Rigid conformation; metabolic stability | |
| 2-(2-Aminoethyl)pyridine hydrochloride (24319-18-4) | Pyridine with ethylamine chain; hydrochloride | 158.63 | Coordination chemistry; simple scaffold | |
| 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride (N/A) | Indole and pyridine moieties; dihydrochloride | ~398.32* | CNS activity (hypothesized); complex binding | |
| Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride (N/A) | Triazole ring; dihydrochloride | ~209.09* | Hydrogen bonding; antimicrobial potential | |
| 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride (N/A) | Fluorinated pyridine; ether linkage; dihydrochloride | ~229.08 | Electronic modulation; improved bioavailability |
*Calculated based on molecular formulas from evidence.
Key Research Findings
Such compounds are explored for their stability in drug design, particularly for targeting enzymes like monoamine oxidases .
Indole-Containing Analogs (e.g., [2-(2-Methyl-1H-indol-3-yl)ethyl]...) :
- Indole moieties are associated with serotonin receptor modulation. This compound’s structure suggests possible applications in neurological disorders, though further validation is needed .
Triazole and Morpholine Derivatives :
- Triazole rings () enhance hydrogen-bonding capacity, improving target affinity. Morpholine-containing analogs () are often used in allosteric modulators due to their electron-rich nature and solubility .
Fluorinated Pyridines (e.g., 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine...) :
- Fluorine substitution increases lipophilicity and metabolic resistance, commonly employed to optimize pharmacokinetics .
Discussion of Structural Impact on Properties
- Linker Flexibility : The ethyl linker in the target compound provides moderate flexibility compared to rigid cyclopropane or ether linkers, balancing conformational freedom and binding specificity.
- Aromatic Systems : Pyridine’s electron-deficient nature facilitates π-π stacking and hydrogen bonding, while phenyl groups contribute to hydrophobic interactions.
- Salt Forms : Dihydrochloride salts (common in listed compounds) improve solubility, critical for in vitro assays and drug delivery .
Biological Activity
[2-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
The biological activity of [2-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride primarily stems from its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate various biological pathways, making it a candidate for drug development in several therapeutic areas.
- Receptor Interaction : The compound can bind to various receptors, influencing cellular signaling pathways.
- Enzyme Modulation : It has been shown to affect enzyme activity, which can lead to alterations in metabolic processes.
Therapeutic Potential
Research has indicated that [2-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride may have applications in treating various diseases:
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of [2-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride. Key findings include:
- Substituent Effects : The presence of electron-donating groups enhances activity, while electron-withdrawing groups may reduce efficacy. For example, modifications at the phenyl ring can significantly influence potency against specific targets .
- Hydrophobic Interactions : The hydrophobic nature of certain substituents can improve binding affinity to target proteins, which is critical for enhancing biological activity .
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Activity against Gram-negative bacteria | |
| Anticancer | Potential antiproliferative effects |
Structure-Activity Relationships
| Compound Variation | Effect on Activity | Notes |
|---|---|---|
| Electron-donating | Increased potency | Enhances binding |
| Electron-withdrawing | Decreased potency | Reduces efficacy |
| Hydrophobic groups | Improved binding affinity | Critical for action |
Q & A
Basic Question
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (0.1% TFA) gradient .
- NMR : Confirm structural integrity via ¹H/¹³C NMR in D₂O or DMSO-d₆. Key signals include aromatic protons (δ 7.2–8.5 ppm) and ethylenic protons (δ 2.8–3.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z 209.12 for C₈H₁₄Cl₂N₂) .
How can X-ray crystallography resolve discrepancies in the reported crystal structure of this compound?
Advanced Question
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to obtain precise diffraction data .
- Refinement : Apply SHELXL for structure solution, incorporating hydrogen bonding networks (e.g., N–H⋯Cl and O–H⋯Cl interactions) to validate packing motifs .
- Validation Tools : Check for R-factor convergence (<5%) and use PLATON to identify missed symmetry elements or disorder .
How should researchers address contradictory biological activity data across studies?
Advanced Question
- Assay Standardization : Use validated kits (e.g., phosphatidylcholine assay protocols) to normalize enzymatic or receptor-binding studies .
- Control Experiments : Test batch-to-batch variability in compound purity and confirm solubility in buffers (e.g., PBS with 0.1% DMSO) .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., phenylethylamine derivatives) to identify SAR trends .
What strategies enhance the solubility and stability of this dihydrochloride salt in aqueous formulations?
Advanced Question
- pH Adjustment : Maintain pH 3–4 using citrate buffers to prevent deprotonation and precipitation .
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage .
- Co-Solvents : Use cyclodextrins or PEG-400 (≤10% v/v) to improve solubility without altering ionic strength .
How can computational modeling predict the compound’s interaction with dopamine receptors?
Advanced Question
- Docking Studies : Use AutoDock Vina to simulate binding to D2/D3 receptors, focusing on pyridine-π interactions and hydrogen bonds with Ser193/His349 residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers .
- Pharmacophore Mapping : Align with known agonists (e.g., quinpirole) to identify critical pharmacophoric features .
What mechanistic insights explain its modulation of serotonin pathways in vitro?
Advanced Question
- Radioligand Displacement : Perform competition assays with [³H]-5-HT to measure Ki values .
- Western Blotting : Quantify downstream effectors (e.g., p-ERK1/2) in HEK-293 cells transfected with 5-HT₁A receptors .
- Knockout Models : Use CRISPR-edited cell lines to confirm receptor specificity .
What challenges arise when scaling up synthesis from milligram to gram quantities?
Advanced Question
- Reaction Optimization : Replace batch reactors with flow chemistry setups to control exothermic reactions (e.g., during HCl salt formation) .
- Purification Scaling : Implement centrifugal partition chromatography (CPC) for high-throughput separation .
- Quality Control : Validate purity and stability using orthogonal methods (e.g., DSC for thermal degradation analysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
